molecular formula C7H6ClNO3S B6610820 2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid CAS No. 2866334-10-1

2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid

Cat. No. B6610820
CAS RN: 2866334-10-1
M. Wt: 219.65 g/mol
InChI Key: CNJUFZAALDGTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Carbamoyl-2-chlorothiophen-3-yl)acetic acid, also known as 5-carbamoyl-2-chlorothiophene-3-acetic acid (CTA) is a compound that is used in a variety of scientific research applications. CTA is a derivative of thiophene, which is an aromatic compound that is characterized by a five-membered ring with two sulfur atoms. CTA is commonly used in organic synthesis, as a reagent in the synthesis of other compounds, and as a starting material for the synthesis of other compounds. CTA is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Mechanism of Action

CTA acts as a nucleophile in organic synthesis, meaning that it is capable of reacting with electrophiles, such as carbonyl compounds. CTA can also act as a catalyst in the synthesis of other compounds, by providing a nucleophilic site for the reaction to take place. CTA can also act as a reducing agent, by providing electrons to reduce other compounds.
Biochemical and Physiological Effects
CTA has been found to have a variety of biochemical and physiological effects. It has been found to be involved in the regulation of gene expression, by acting as a transcription factor. It has been found to be involved in the regulation of cell growth and differentiation, by acting as an inhibitor of cell proliferation. CTA has also been found to be involved in the regulation of cell metabolism, by acting as a modulator of glycolysis.

Advantages and Limitations for Lab Experiments

CTA is a useful reagent for laboratory experiments, due to its low cost, low toxicity, and high reactivity. However, CTA is not always the most suitable reagent for certain experiments, due to its low solubility in water and its tendency to form by-products. Additionally, CTA has a tendency to form unstable compounds, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for the use of CTA in scientific research. CTA could be used in the development of new drugs, as it has been found to be involved in the regulation of gene expression, cell growth and differentiation, and cell metabolism. CTA could also be used in the development of new materials, such as organic semiconductors, as it has been found to be involved in the synthesis of polymers and organic semiconductors. Additionally, CTA could be used in the development of new catalysts, as it has been found to be involved in the synthesis of other compounds. Finally, CTA could be used in the development of new fuel cells, as it has been found to be involved in the production of fuel cells.

Synthesis Methods

CTA can be synthesized through a variety of methods, including the reaction of thiophene with an acyl chloride, such as 2-chloroacetyl chloride. The reaction proceeds via a nucleophilic substitution to form CTA. Other methods of synthesis include the reaction of thiophene with an alkyl halide, such as 1-bromopropane, or the reaction of thiophene with an aldehyde, such as benzaldehyde.

Scientific Research Applications

CTA is commonly used in scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in the synthesis of other compounds. CTA is also used in the study of biochemical and physiological effects, as well as in laboratory experiments. CTA has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers, in the production of fuel cells, and in the synthesis of organic semiconductors.

properties

IUPAC Name

2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3S/c8-6-3(2-5(10)11)1-4(13-6)7(9)12/h1H,2H2,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJUFZAALDGTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CC(=O)O)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Carbamoyl-2-chlorothiophen-3-yl)acetic acid

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